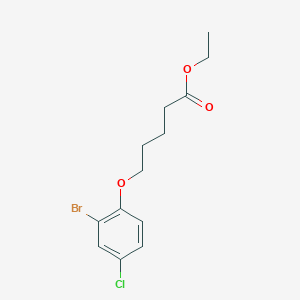

Ethyl 5-(2-bromo-4-chloro-phenoxy)pentanoate

Description

Properties

IUPAC Name |

ethyl 5-(2-bromo-4-chlorophenoxy)pentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrClO3/c1-2-17-13(16)5-3-4-8-18-12-7-6-10(15)9-11(12)14/h6-7,9H,2-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFWHRDXLPIYJKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCOC1=C(C=C(C=C1)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Williamson Ether Synthesis

Williamson ether synthesis remains the most widely applied method due to its simplicity and high yields.

Reaction Protocol

-

Substrate Preparation :

-

Reaction Conditions :

-

Workup and Purification :

-

The crude product is partitioned between dichloromethane (50 mL) and water (30 mL).

-

The organic layer is washed with 5% sodium bicarbonate (20 mL) and brine (20 mL), dried over Na₂SO₄, and concentrated.

-

Recrystallization from ethanol-water (3:1) affords the pure product as a colorless oil (3.02 g, 91%).

-

Key Data :

Mitsunobu Reaction

The Mitsunobu reaction offers stereochemical control, ideal for synthesizing enantiomerically pure derivatives.

Experimental Procedure

-

Reagents :

-

Reaction Setup :

-

Components are combined in THF (40 mL) at 0°C under argon.

-

The solution is stirred at room temperature for 24 hours.

-

-

Purification :

Key Data :

Ullmann Coupling

Copper-mediated Ullmann coupling is effective for constructing aryl ether bonds under mild conditions.

Methodology

-

Catalytic System :

-

Reaction Execution :

-

Heated at 100°C for 24 hours under nitrogen.

-

Cooled, filtered through Celite, and concentrated.

-

-

Isolation :

Key Data :

Comparative Analysis of Methods

Yield and Efficiency

| Method | Yield | Cost | Stereochemical Control |

|---|---|---|---|

| Williamson | 91% | Low | None |

| Mitsunobu | 87% | High | Excellent |

| Ullmann | 74% | Moderate | Moderate |

Williamson synthesis is optimal for large-scale production due to its cost-effectiveness, while Mitsunobu reactions are preferred for chiral synthesis despite higher reagent costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-bromo-4-chloro-phenoxy)pentanoate can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine and chlorine atoms on the phenyl ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) under reflux conditions.

Major Products Formed

Nucleophilic substitution: Substituted phenoxyalkanoates.

Reduction: 5-(2-bromo-4-chloro-phenoxy)pentanol.

Hydrolysis: 5-(2-bromo-4-chloro-phenoxy)pentanoic acid.

Scientific Research Applications

Ethyl 5-(2-bromo-4-chloro-phenoxy)pentanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the development of new therapeutic agents.

Medicine: Explored for its potential use in drug discovery and development. Its derivatives may exhibit pharmacological activities that can be harnessed for medical applications.

Industry: Utilized in the production of specialty chemicals and materials. It can be incorporated into polymers, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 5-(2-bromo-4-chloro-phenoxy)pentanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets. The compound may exert its effects through various pathways, including inhibition of enzyme activity, modulation of receptor signaling, or induction of cellular responses.

Comparison with Similar Compounds

Ethyl 5-(4-Hydroxyphenyl)Pentanoate and Hydroxylated Analogs

Key Differences :

- Substituents: Ethyl 5-(4-hydroxyphenyl)pentanoate (CAS: 154044-13-0) features a hydroxyl group at the para position, contrasting with the bromo and chloro substituents in the target compound .

- Physical Properties: The hydroxyl group increases polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents (e.g., water or ethanol). In contrast, halogen substituents (Br, Cl) elevate molecular weight and lipophilicity, favoring solubility in organic solvents like dichloromethane .

- Reactivity : Hydroxyl groups participate in nucleophilic reactions (e.g., etherification), while halogens enable electrophilic substitution (e.g., Suzuki coupling) or act as leaving groups in cross-coupling reactions .

Nitro- and Cyano-Substituted Biphenyl Esters

Examples :

- Ethyl 5-((4′-Nitro-[1,1′-Biphenyl]-4-yl)Oxy)Pentanoate (NO₂-Bi-4-S-E): Features a nitro group on a biphenyl system. The nitro group is strongly electron-withdrawing, reducing electron density on the aromatic ring compared to bromo/chloro substituents .

- Methyl 2-((4′-Cyano-[1,1′-Biphenyl]-4-yl)Oxy)Ethanoate (CN-Bi-1-S-M): The cyano group further enhances electron withdrawal, influencing crystal packing and intermolecular interactions .

Crystallography :

- NO₂-Bi-4-S-E crystallizes in the triclinic space group P-1, while CN-Bi-1-S-M adopts a monoclinic P2₁/c arrangement. The target compound’s halogen substituents may favor different packing motifs due to steric and electronic effects .

Halogenated vs. Non-Halogenated Esters

Example: Ethyl 5-(3-oxocyclohexyl)pentanoate () lacks aromaticity and halogenation, resulting in distinct reactivity and applications. The cyclohexyl group introduces conformational flexibility, whereas the halogenated phenoxy group in the target compound provides rigidity and stability .

Data Tables for Comparative Analysis

Table 1: Substituent Effects on Physical Properties

Biological Activity

Ethyl 5-(2-bromo-4-chloro-phenoxy)pentanoate is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications, drawing from diverse sources.

Chemical Profile

- Molecular Formula : C13H16BrClO

- Molecular Weight : 335.6246 g/mol

- CAS Number : Not listed

- Purity : 97% (GC-FID)

Biological Activity Overview

This compound is structurally related to various phenoxy compounds known for their biological activities, including herbicidal and insecticidal properties. The halogen substitutions in its structure are believed to enhance its reactivity and interaction with biological systems.

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in lipid metabolism, such as stearoyl-CoA desaturase (SCD). Inhibiting SCD can lead to reduced lipid synthesis, which may have implications for treating metabolic disorders like obesity and diabetes .

- Anticancer Potential : Compounds with similar phenoxy structures have demonstrated activity against cancer cell lines by inducing apoptosis and inhibiting tumor growth. The presence of bromine and chlorine may contribute to these effects through enhanced binding affinity to target proteins .

- Herbicidal Activity : The chlorinated and brominated phenoxy compounds are often used as herbicides due to their ability to disrupt plant growth processes. This compound could potentially exhibit similar herbicidal properties, although specific studies are needed to confirm this.

Case Studies and Experimental Results

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Notable Biological Activities |

|---|---|---|

| Ethyl 5-(4-Bromo-2-Fluoro-Phenoxy)Pentanoate | Bromine instead of chlorine | Potential anticancer and herbicidal properties |

| Ethyl 5-(3-Chloro-4-Fluoro-Phenoxy)Pentanoate | Different halogen positions | Altered reactivity patterns affecting bioactivity |

| Ethyl 5-(4-Chloro-3-Methylphenoxy)Pentanoate | Methyl group addition | Variations in biological activity due to structural changes |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Ethyl 5-(2-bromo-4-chloro-phenoxy)pentanoate?

- The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. A typical method involves reacting ethyl 5-bromopentanoate with 2-bromo-4-chlorophenol derivatives under reflux with a base (e.g., K₂CO₃) and a catalyst (e.g., NaI) in ethanol. Purification often employs column chromatography to isolate the ester .

Q. How is the ester functional group confirmed in the synthesized compound?

- Infrared (IR) spectroscopy is used to identify the carbonyl stretch (~1740 cm⁻¹) of the ester. Nuclear Magnetic Resonance (NMR) spectroscopy further confirms the structure: the ethyl group appears as a triplet (~1.2 ppm, CH₃) and quartet (~4.1 ppm, CH₂), while the aromatic protons from the bromo-chloro-phenoxy moiety show splitting patterns in the 6.5–7.5 ppm range .

Q. What solvents and conditions are optimal for hydrolysis of this ester?

- Hydrolysis is performed using NaOH or KOH in a water-ethanol mixture (1:1 v/v) under reflux. The reaction is monitored via thin-layer chromatography (TLC). Acidic work-up (e.g., HCl) yields the corresponding carboxylic acid .

Advanced Research Questions

Q. How do steric and electronic effects of the bromo and chloro substituents influence reaction kinetics in synthesis?

- The electron-withdrawing nature of Br and Cl substituents deactivates the aromatic ring, slowing electrophilic substitution. Steric hindrance at the ortho position (Br) may necessitate longer reaction times or higher temperatures. Comparative studies using para-substituted analogs can quantify these effects via kinetic assays .

Q. What challenges arise in purifying this compound, and how are they resolved?

- Byproducts like unreacted phenol or ethyl bromopentanoate may co-elute during chromatography. Gradient elution with hexane/ethyl acetate (70:30 to 50:50) improves separation. Recrystallization from cold ethanol can further enhance purity .

Q. How can conflicting spectroscopic data (e.g., unexpected peaks in NMR) be analyzed?

- Contradictory NMR signals may arise from rotamers due to restricted rotation around the ester linkage. Variable-temperature NMR (e.g., at −40°C to 25°C) can resolve these peaks. Mass spectrometry (MS) confirms molecular ion integrity, while 2D-COSY NMR clarifies coupling patterns .

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

- Accelerated stability studies involve incubating the compound in buffers (pH 3–9) at 40°C–60°C for 1–4 weeks. Degradation is monitored via HPLC, with mass balance calculations identifying hydrolysis or oxidation products .

Methodological Tables

Table 1: Key Spectral Data for this compound

| Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR | δ 1.25 (t, 3H, CH₃), 4.15 (q, 2H, OCH₂), | |

| 6.8–7.4 (m, 3H, aromatic) | ||

| IR | 1740 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O) | |

| GC-MS | m/z 334 [M]⁺, 287 [M−CH₂CH₃]⁺ |

Table 2: Optimization of Synthesis Conditions

| Parameter | Effect on Yield | Optimal Value |

|---|---|---|

| Catalyst | NaI increases nucleophilicity of phenoxide | 10 mol% NaI |

| Temperature | Below 80°C slows reaction; >100°C degrades | 85°C (reflux) |

| Solvent | Ethanol balances solubility and reactivity | Ethanol |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.